3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride
Description
Properties
IUPAC Name |
5-piperidin-3-yl-3-pyridin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSZDMDBIKLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core
- The 1,2,4-oxadiazole ring is generally synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (such as acyl chlorides or anhydrides).
- Amidoximes are prepared by reacting hydroxylamine with nitriles under controlled conditions.
- Cyclization is carried out under reflux in solvents like pyridine, tetrahydrofuran (THF), or acetone for 4 to 8 hours to ensure ring closure.
Coupling with the Pyridine Moiety
- The pyridine ring is introduced by reacting a halogenated pyridine derivative with the oxadiazole-piperidine intermediate.
- The halogen on the pyridine (often iodide or bromide) serves as the leaving group in palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling.
- Typical reaction conditions include temperatures between 60 and 150°C for 30 minutes to 12 hours, using palladium catalysts and solvents such as DMF or 1,4-dioxane.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalyst | Solvent(s) | Temperature | Time |
|---|---|---|---|---|---|
| Cyclization to oxadiazole | Amidoxime + acyl chloride/anhydride | None or base | Pyridine, THF, acetone | Reflux (80-110°C) | 4-8 hours |
| Piperidinyl substitution | Nucleophilic substitution or Pd-catalyzed coupling | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | DMF, 1,4-dioxane, THF | 60-150°C | 0.5-12 hours |
| Pyridine coupling | Halopyridine + oxadiazole-piperidine intermediate | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | DMF, 1,4-dioxane | 60-150°C | 0.5-12 hours |
Purification and Isolation
- After completion of the reactions, the product is typically isolated by standard aqueous work-up procedures.
- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel.
- The hydrochloride salt form is obtained by treating the free base with hydrochloric acid in an organic solvent or aqueous medium, enhancing the compound's stability and solubility.
Research Findings and Optimization Notes
- The use of palladium catalysts in cross-coupling steps is critical for high yield and selectivity in the formation of the C-N bond between the oxadiazole and piperidine or pyridine moieties.
- Reaction temperatures and times are optimized to balance conversion efficiency and minimize side reactions, with 60-150°C and 30 minutes to 12 hours being typical ranges.
- Solvent choice affects the reaction kinetics and product purity; polar aprotic solvents like DMF and 1,4-dioxane are preferred for their ability to dissolve both organic and inorganic reagents and stabilize catalytic species.
- The introduction of the hydrochloride salt is essential for pharmaceutical applications, improving the compound's handling and formulation properties.
Summary Table of Preparation Route
| Step No. | Reaction Type | Key Reagents/Intermediates | Catalyst/Conditions | Outcome/Product |
|---|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine + nitrile | Base, controlled temperature | Amidoxime intermediate |
| 2 | Cyclization to oxadiazole | Amidoxime + acyl chloride/anhydride | Reflux in pyridine or THF | 1,2,4-Oxadiazole ring formed |
| 3 | Piperidinyl substitution | Oxadiazole intermediate + piperidine | Pd catalyst, DMF or dioxane | Oxadiazole-piperidine intermediate |
| 4 | Pyridine coupling | Halopyridine + oxadiazole-piperidine intermediate | Pd catalyst, DMF, 60-150°C | 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine |
| 5 | Salt formation | Free base + HCl | Acidification | Hydrochloride salt of final compound |
Chemical Reactions Analysis
3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. One study demonstrated that 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride effectively inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A series of tests revealed that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. In a comparative study, this compound showed enhanced efficacy compared to traditional antibiotics .
Inhibition of Enzymatic Activity
One of the notable applications of this compound is its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in regulating glucose metabolism. Inhibition of PDHK can enhance glucose oxidation and reduce lactate production in cancer cells, providing a strategic approach to target metabolic reprogramming in tumors .
Proteomics Research
The compound is utilized in proteomics research due to its ability to interact with specific proteins involved in cellular signaling pathways. It serves as a probe for studying protein interactions and post-translational modifications. Research has indicated that this compound can be used to label proteins selectively, facilitating the identification and characterization of protein complexes within cells .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability and increased apoptotic markers compared to untreated controls.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at low micromolar concentrations, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hydrogen bond acceptor, which is crucial for its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride can be elucidated by comparing it to analogous 1,2,4-oxadiazole derivatives. Below is a systematic analysis:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Comparative Insights
Structural Variations :
- Heterocyclic Attachments : The target compound uniquely combines pyridine and piperidine, whereas analogs like and use pyrimidine or fluorophenyl groups. These substitutions influence binding affinity to biological targets (e.g., GPCRs or kinases) .
- Substituent Effects :
- Polar Groups : The methylsulfonyl group in increases polarity, which may limit blood-brain barrier penetration but improve solubility.
- Aliphatic Chains : The isopropyl group in and cyclobutyl in optimize steric interactions in agrochemical target sites .
Synthesis and Characterization :
- Oxadiazole derivatives are often synthesized via cyclization reactions (e.g., using nitrile oxides and amidoximes). highlights Grignard reagent additions to pyridyl precursors .
- Crystallographic refinement (e.g., via SHELX software ) is critical for confirming the stereochemistry of these compounds.
Agrochemicals: Compounds like demonstrate efficacy in crop protection due to their stability and selectivity . COMT Inhibition: identifies a related oxadiazole-pyridine compound as a COMT inhibitor, implying possible utility in Parkinson’s disease therapy .
Safety and Handling :
- Handling protocols for compounds like emphasize rigorous safety measures due to reactivity or toxicity risks .
Biological Activity
3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C₁₂H₁₅ClN₄O
- CAS Number : 1185296-23-4
- Molecular Weight : 256.73 g/mol
- Hazard Classification : Irritant .
The compound's biological activity is primarily attributed to its structural components, particularly the piperidine and oxadiazole moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria. In vitro studies have shown that modifications in the substituents on the oxadiazole ring can lead to increased potency against specific pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine structures. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
The piperidine component is known for its neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy of oxadiazole derivatives; found that modifications significantly impacted activity against Staphylococcus aureus (MIC < 10 µg/mL) |
| Study 2 | Evaluated anticancer properties on ovarian cancer cell lines; demonstrated IC50 values in low micromolar range (IC50 = 5 µM) |
| Study 3 | Assessed neuroprotective effects in rat models; showed reduced neuronal apoptosis in treated groups compared to controls |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Oxadiazole Ring : Variations can enhance antimicrobial potency.
- Piperidine Modifications : Alterations may improve neuroprotective effects and cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for this compound, and how do they impact experimental reproducibility?
- Answer: The compound should be stored in airtight, light-resistant containers at room temperature (RT) under inert gas (e.g., argon) to prevent degradation. Moisture-sensitive derivatives of oxadiazoles and piperidines (e.g., ) show reduced stability under humid conditions. Regular purity checks via HPLC are advised to ensure batch consistency. Deviations in storage (e.g., exposure to light or humidity) may lead to hydrolysis or oxidation, altering pharmacokinetic profiles in downstream assays .
Q. Which spectroscopic methods are critical for structural confirmation?
- Answer: A combination of / NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is essential. For NMR, deuterated DMSO or CDCl is recommended to resolve aromatic (pyridine) and oxadiazole protons. HRMS should confirm the molecular ion ([M+H]) with a mass accuracy of ≤2 ppm. IR can validate oxadiazole C=N stretches (~1600 cm) and piperidine N-H bonds. Cross-validate with single-crystal X-ray diffraction when possible .
Q. What synthetic strategies are commonly employed for oxadiazole-piperidine hybrids?
- Answer: Cyclocondensation is a key step: amidoximes react with carbonyl derivatives (e.g., pyridine carboxylic acids) under acidic conditions (e.g., HCl/EtOH) to form the oxadiazole ring. Piperidine moieties are often introduced via nucleophilic substitution or reductive amination. Yields for analogous compounds range from 50–70%, with microwave-assisted synthesis improving efficiency ( ). Purification typically involves column chromatography (silica gel, EtOAc/hexane) .
Advanced Research Questions
Q. How can structural ambiguities in literature reports be resolved?
- Answer: Discrepancies, such as misassigned oxadiazole substituents (), require multi-technique validation. Repeat synthesis under published conditions, then compare NMR/HRMS data with computational predictions (DFT for bond angles). Collaborate with crystallography labs for X-ray validation. If inconsistencies persist, consult the original authors or publish corrigenda to prevent perpetuated errors .
Q. What experimental design considerations are critical for assessing pharmacokinetic properties?
- Answer:
- In vitro: Use Caco-2 cell monolayers to measure permeability (P) and cytochrome P450 inhibition assays (e.g., CYP3A4).
- In vivo: Administer via IV and oral routes in rodent models, with plasma samples analyzed by LC-MS/MS. Calculate bioavailability (F%) using AUC ratios.
- Key parameters: LogP (2–4 for optimal absorption), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal half-life) .
Q. How should researchers troubleshoot inconsistent biological activity data?
- Answer:
- Purity: Confirm via HPLC (≥95%) and LC-MS (no adducts).
- Assay conditions: Standardize cell passage numbers, serum concentrations, and incubation times.
- Dose-response: Perform 10-point IC curves to rule out assay artifacts.
- Reference controls: Include known agonists/antagonists (e.g., receptor-specific inhibitors) to validate assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
